molecular formula C10H8BrN B1283425 3-Bromonaphthalen-1-amine CAS No. 90766-34-0

3-Bromonaphthalen-1-amine

Cat. No.: B1283425
CAS No.: 90766-34-0
M. Wt: 222.08 g/mol
InChI Key: XBAWEJDBVITLRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromonaphthalen-1-amine is an organic compound with the molecular formula C10H8BrN. It is a derivative of naphthalene, where a bromine atom is substituted at the third position and an amine group is substituted at the first position.

Mechanism of Action

Target of Action

3-Bromonaphthalen-1-amine is an organic intermediate . It is primarily used in the synthesis of a variety of compounds, particularly those with a naphthalene structure . .

Mode of Action

As an organic intermediate, it is likely to interact with other compounds during the synthesis process, leading to the formation of new compounds . The exact nature of these interactions would depend on the specific synthesis process and the other compounds involved.

Biochemical Pathways

As an intermediate in the synthesis of other compounds, its primary role is likely in the formation of these compounds rather than in the direct modulation of biochemical pathways .

Result of Action

As an organic intermediate, its primary role is in the synthesis of other compounds . The effects of these resultant compounds would depend on their specific structures and properties.

Action Environment

The action of this compound is likely to be influenced by various environmental factors, such as temperature, pH, and the presence of other compounds. For instance, its storage conditions are specified as 2-8°C and protected from light , indicating that its stability and efficacy could be affected by temperature and light exposure.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Bromonaphthalen-1-amine can be synthesized through several methods. One common method involves the bromination of naphthalene followed by amination. The process typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products. The use of automated systems and reactors can further streamline the production process .

Chemical Reactions Analysis

Types of Reactions

3-Bromonaphthalen-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Products include 3-hydroxynaphthalen-1-amine, 3-cyanonaphthalen-1-amine, and 3-thionaphthalen-1-amine.

    Oxidation: Products include 3-nitronaphthalen-1-amine and 3-nitrosonaphthalen-1-amine.

    Reduction: Products include 3-aminonaphthalene and naphthalene.

Scientific Research Applications

3-Bromonaphthalen-1-amine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes, pharmaceuticals, and agrochemicals.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: It is used in the production of polymers, resins, and other materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromonaphthalen-1-amine is unique due to the presence of both bromine and amine functional groups, which confer distinct reactivity and versatility in chemical synthesis. Its ability to undergo various substitution, oxidation, and reduction reactions makes it a valuable intermediate in organic chemistry .

Properties

IUPAC Name

3-bromonaphthalen-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN/c11-8-5-7-3-1-2-4-9(7)10(12)6-8/h1-6H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBAWEJDBVITLRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=C2N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20569427
Record name 3-Bromonaphthalen-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20569427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90766-34-0
Record name 3-Bromonaphthalen-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20569427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.